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Compound of Interest

Compound Name: 2-Bromo-5-phenylpyridin-3-amine

Cat. No.: B3203833 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a robust synthetic pathway for 2-Bromo-5-
phenylpyridin-3-amine, a valuable building block in medicinal chemistry and drug

development. The described methodology is based on established chemical transformations,

including a Sandmeyer-type reaction, a regioselective Suzuki-Miyaura cross-coupling, followed

by nitration and subsequent reduction. Detailed experimental protocols and quantitative data

are presented to facilitate reproduction and optimization in a laboratory setting.

Synthetic Strategy
The synthesis of the target compound, 2-Bromo-5-phenylpyridin-3-amine, is proposed to

proceed via a four-step sequence, commencing with the commercially available 2-amino-5-

bromopyridine. The overall synthetic workflow is depicted below.

2-Amino-5-bromopyridine 2,5-Dibromopyridine

 1. NaNO₂, HBr
 2. CuBr (catalyst) 2-Bromo-5-phenylpyridine

 Phenylboronic acid,
 Pd(PPh₃)₄, K₂CO₃ 2-Bromo-3-nitro-5-phenylpyridine HNO₃, H₂SO₄ 2-Bromo-5-phenylpyridin-3-amine Fe, CH₃COOH
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Caption: Proposed synthetic pathway for 2-Bromo-5-phenylpyridin-3-amine.
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The synthesis begins with the conversion of 2-amino-5-bromopyridine to 2,5-dibromopyridine

via a Sandmeyer-type reaction. Subsequently, a regioselective Suzuki-Miyaura cross-coupling

reaction is employed to introduce the phenyl group at the C5 position of the pyridine ring. The

resulting 2-bromo-5-phenylpyridine is then nitrated at the C3 position, followed by the reduction

of the nitro group to afford the final product, 2-Bromo-5-phenylpyridin-3-amine.

Experimental Protocols
Step 1: Synthesis of 2,5-Dibromopyridine
This procedure follows a modified Sandmeyer reaction, converting the amino group of 2-amino-

5-bromopyridine into a bromine atom.

Reaction Scheme:

Experimental Protocol:

In a well-ventilated fume hood, a solution of 2-amino-5-bromopyridine (1 equivalent) is

prepared in a suitable aqueous hydrobromic acid solution. The mixture is cooled to a

temperature between -5°C and 0°C using an ice-salt bath. A catalytic amount of cuprous

bromide (CuBr) is added to the stirred suspension. Subsequently, a pre-cooled aqueous

solution of sodium nitrite (1.1 equivalents) is added dropwise, ensuring the reaction

temperature is maintained below 5°C. After the addition is complete, the reaction mixture is

stirred for an additional 2-5 hours at the same temperature. The reaction progress can be

monitored by thin-layer chromatography (TLC). Upon completion, the reaction is carefully

quenched and the product is extracted with a suitable organic solvent (e.g., diethyl ether or

dichloromethane). The combined organic layers are washed with brine, dried over anhydrous

sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude 2,5-

dibromopyridine, which can be further purified by recrystallization or column chromatography.
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Parameter Value

Starting Material 2-Amino-5-bromopyridine

Reagents
Sodium nitrite, Hydrobromic acid, Cuprous

bromide

Solvent Water

Temperature -5°C to 5°C

Reaction Time 2-5 hours

Typical Yield 55-60%

Table 1: Summary of reaction parameters for the synthesis of 2,5-Dibromopyridine.[1]

Step 2: Synthesis of 2-Bromo-5-phenylpyridine
This step involves a regioselective Suzuki-Miyaura cross-coupling reaction to introduce a

phenyl group at the C5 position of 2,5-dibromopyridine. The selectivity for the C5 position over

the C2 position is crucial and can be influenced by the choice of palladium catalyst, ligands,

and reaction conditions. While the C2 position is often more reactive in dihalopyridines,

selective coupling at C5 can be achieved, potentially due to steric or electronic factors.[2][3][4]

Reaction Scheme:

Experimental Protocol:

To a solution of 2,5-dibromopyridine (1 equivalent) in a degassed solvent mixture such as 1,4-

dioxane and water (e.g., 4:1 v/v), phenylboronic acid (1.1 equivalents), a suitable base such as

potassium carbonate (2 equivalents), and a palladium catalyst, for instance,

tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equivalents), are added. The

reaction mixture is then heated to reflux (approximately 85-95°C) under an inert atmosphere

(e.g., nitrogen or argon) for 12-24 hours.[5] The reaction progress is monitored by TLC or GC-

MS. Upon completion, the reaction mixture is cooled to room temperature, diluted with water,

and extracted with an organic solvent like ethyl acetate. The combined organic layers are

washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude
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product is then purified by column chromatography on silica gel to afford 2-bromo-5-

phenylpyridine.

Parameter Value

Starting Material 2,5-Dibromopyridine

Reagents
Phenylboronic acid, Potassium carbonate,

Tetrakis(triphenylphosphine)palladium(0)

Solvent 1,4-Dioxane/Water

Temperature 85-95°C

Reaction Time 12-24 hours

Typical Yield
Moderate to good (requires optimization for

regioselectivity)

Table 2: Summary of reaction parameters for the synthesis of 2-Bromo-5-phenylpyridine.[5]

Step 3: Synthesis of 2-Bromo-3-nitro-5-phenylpyridine
The synthesized 2-bromo-5-phenylpyridine is subjected to electrophilic aromatic substitution to

introduce a nitro group at the C3 position.

Reaction Scheme:

Experimental Protocol:

2-Bromo-5-phenylpyridine (1 equivalent) is added portion-wise to a cold (0-5°C) mixture of

concentrated sulfuric acid and fuming nitric acid. The reaction mixture is stirred at this low

temperature for a specified period, typically ranging from 30 minutes to a few hours, while

carefully monitoring the reaction progress by TLC. Upon completion, the reaction mixture is

poured onto crushed ice, leading to the precipitation of the crude product. The precipitate is

collected by filtration, washed with cold water until the filtrate is neutral, and then dried. Further

purification can be achieved by recrystallization from a suitable solvent system (e.g.,

ethanol/water).[6][7]
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Parameter Value

Starting Material 2-Bromo-5-phenylpyridine

Reagents Fuming nitric acid, Concentrated sulfuric acid

Solvent None (reagents act as solvent)

Temperature 0-5°C

Reaction Time 0.5-3 hours

Typical Yield Good

Table 3: Summary of reaction parameters for the synthesis of 2-Bromo-3-nitro-5-

phenylpyridine.[6][7]

Step 4: Synthesis of 2-Bromo-5-phenylpyridin-3-amine
The final step involves the reduction of the nitro group in 2-bromo-3-nitro-5-phenylpyridine to

an amino group to yield the target compound.

Reaction Scheme:

Experimental Protocol:

To a suspension of iron powder (4-5 equivalents) in acetic acid, the 2-bromo-3-nitro-5-

phenylpyridine (1 equivalent) is added. The reaction mixture is then heated to a temperature of

around 80°C for 1-3 hours. The progress of the reduction is monitored by TLC. After the

reaction is complete, the mixture is cooled to room temperature and filtered through a pad of

celite to remove the iron residues. The filtrate is then carefully neutralized with a saturated

aqueous solution of sodium bicarbonate. The aqueous layer is extracted multiple times with

ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous

sodium sulfate, filtered, and concentrated under reduced pressure to give the crude 2-Bromo-
5-phenylpyridin-3-amine. The product can be further purified by column chromatography or

recrystallization.[8]
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Parameter Value

Starting Material 2-Bromo-3-nitro-5-phenylpyridine

Reagents Iron powder, Acetic acid

Solvent Acetic acid

Temperature 80°C

Reaction Time 1-3 hours

Typical Yield High (e.g., >90%)

Table 4: Summary of reaction parameters for the synthesis of 2-Bromo-5-phenylpyridin-3-
amine.[8]

Logical Relationships in the Synthetic Pathway
The sequence of reactions is designed based on the principles of functional group compatibility

and directing effects in aromatic chemistry.
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Caption: Logical flow of the synthetic strategy.
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This logical progression ensures that the sensitive amino group is introduced in the final step,

avoiding potential side reactions during the preceding transformations. The bromination and

Suzuki coupling steps establish the core carbon skeleton, and the subsequent nitration and

reduction install the desired amino functionality at the correct position.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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